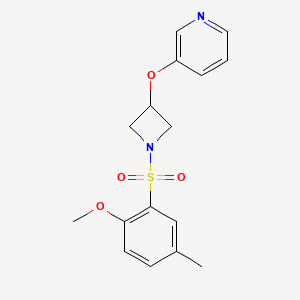

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-12-5-6-15(21-2)16(8-12)23(19,20)18-10-14(11-18)22-13-4-3-7-17-9-13/h3-9,14H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXVKRDKRBYWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

Sulfonylation: The azetidine ring is then sulfonylated using 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Coupling with Pyridine: The final step involves the coupling of the sulfonylated azetidine with a pyridine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

Oxidation: Formation of hydroxyl or carboxyl derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,3-dimethylbenzamide (BC06915)

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride (A223376)

- Core Structure : Imidazo[1,2-a]pyridine (pyridine fused with imidazole).

- Functional Groups : Acetic acid hydrochloride.

- Key Differences : The absence of a thiazole ring alters electronic properties and hydrogen-bonding capacity. The acetic acid group, while polar, may confer different pharmacokinetic profiles compared to pyridine-2-carboxylic acid .

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

- Core Structure : Dihydroimidazo[2,1-b][1,3]thiazole fused with pyridine.

- Functional Groups : Fluorophenyl and acetamide substituents.

- Key Differences : Fluorine atoms improve metabolic stability and electron-withdrawing effects, while the acetamide group offers moderate polarity. The dihydroimidazo-thiazole core may reduce aromaticity compared to the fully unsaturated system in the target compound .

Physicochemical and Functional Comparisons

Research Findings and Implications

- Bioactivity : Imidazo-thiazole derivatives are frequently associated with kinase inhibition (e.g., p38 MAPK) and antimicrobial activity. The pyridine-carboxylic acid group in the target compound may optimize interactions with polar binding pockets in enzymes .

- Synthetic Accessibility : Crystallographic tools like SHELXL and SIR97 are critical for resolving the structures of such complex heterocycles, ensuring accurate refinement of substituent conformations.

- Chirality Considerations : Enantiomorph-polarity estimation methods (e.g., Flack parameter ) may be relevant if the compound exhibits chiral centers, influencing its biological specificity.

Biological Activity

The compound 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, molecular interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 390.5 g/mol. The structure features an azetidine ring, a pyridine moiety, and a methoxy-substituted phenyl group, which contribute to its unique chemical properties and biological activity.

Antimicrobial Activity

Research has indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of azetidine and pyridine have been shown to possess activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . A study reported that certain thiazolopyridine derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 0.21 µM against these pathogens .

Anticancer Potential

The compound's potential as an anticancer agent is supported by studies showing that related compounds can inhibit the growth of cancer cells. For example, compounds with similar structures have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising IC50 values that suggest effective cytotoxicity against these cancer types .

The biological activity of This compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonyl group in the compound may interact with active sites of enzymes, leading to inhibition and disruption of metabolic pathways.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions with key enzymes involved in bacterial resistance mechanisms, such as DNA gyrase, which is crucial for bacterial DNA replication .

- Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which could contribute to their overall therapeutic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives related to the target compound. The results indicated that specific derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 3g | 0.21 | Pseudomonas aeruginosa |

| 3g | 0.21 | Escherichia coli |

| 3f | 0.50 | Micrococcus luteus |

Study 2: Anticancer Activity

In another study focusing on anticancer properties, compounds structurally similar to This compound were tested against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 83 | 8.75 | MCF-7 |

| 83 | 9.46 | MDA-MB-231 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Sulfonylation : React 2-methoxy-5-methylbenzenesulfonyl chloride with azetidine under alkaline conditions (e.g., NaHCO₃) to form the sulfonylated azetidine intermediate .

Etherification : Couple the intermediate with pyridine-3-ol using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements (~60–75%) require strict control of stoichiometry and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, azetidine, and pyridine moieties. Aromatic protons in the 6.5–8.5 ppm range and sulfonyl group signals near 3.8 ppm (methoxy) and 2.4 ppm (methyl) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 403.12) .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across cancer cell lines)?

- Methodology :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT assay) to minimize variability. Include positive controls like doxorubicin .

- Mechanistic Profiling : Perform kinase inhibition screens or transcriptomic analysis to identify off-target effects. For example, sulfonyl groups may inhibit tyrosine kinases, while the azetidine-oxypyridine scaffold could modulate PI3K pathways .

- Data Normalization : Account for differences in cell culture conditions (e.g., serum concentration, passage number) using Z-score normalization .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

- Approaches :

- Fragment Replacement : Modify the sulfonyl group (e.g., replace 2-methoxy-5-methylphenyl with fluorophenyl) to assess impact on solubility and target binding .

- Bioisosteric Substitution : Replace the azetidine ring with pyrrolidine or piperidine and evaluate changes in conformational flexibility via molecular docking .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions .

Q. How can researchers address poor aqueous solubility during in vivo preclinical studies?

- Solutions :

- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyridine oxygen to improve solubility .

- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release and reduced renal clearance .

Ethical and Safety Considerations

- In Vitro Use Only : This compound is not FDA-approved and must be handled under biosafety level 2 (BSL-2) conditions .

- Waste Disposal : Neutralize sulfonylation byproducts with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.